molecular formula C19H15N5O2 B2883507 3-Benzyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one CAS No. 863018-37-5

3-Benzyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2883507
CAS No.: 863018-37-5
M. Wt: 345.362
InChI Key: LPJUCUOCBRZUDZ-UHFFFAOYSA-N
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Description

“3-Benzyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one” is a type of pyrimido[4,5-d]pyrimidine . Pyrimido[4,5-d]pyrimidines are types of bicyclic [6 + 6] systems . They have been applied on a large scale in the medical and pharmaceutical fields .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves various methods . The reactivities of the substituents linked to the ring carbon and nitrogen atoms are also considered . An efficient multicomponent synthetic route for the synthesis of related compounds has been reported .


Molecular Structure Analysis

All atoms of the 1,2,3-triazolo[4,5-d]pyrimidine ring system are essentially coplanar . This indicates the existence of a conjugate system in which each carbon and nitrogen atom is sp2 hybridized . The ring system forms dihedral angles with the phenyl rings .


Chemical Reactions Analysis

The main sections of the chemical reactions analysis include synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms . A discussion demonstrating the proposed mechanisms of unexpected synthetic routes is intended .

Scientific Research Applications

Antinociceptive and Anti-inflammatory Applications

Research on thiazolopyrimidine derivatives indicates their significant antinociceptive and anti-inflammatory activities, as demonstrated in studies involving the tail-flick technique and carrageenan-induced paw edema test for evaluating antinociceptive and anti-inflammatory effects, respectively. These findings suggest potential applications in pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012).

Antiproliferative Activity

Another area of interest is the antiproliferative activity of pyranopyrimidine derivatives against various cancer cell lines. One study demonstrated selective cytotoxicity of these compounds towards cancer cells over normal cells, highlighting their potential in cancer therapy. The compound exhibiting the most potent antiproliferative activity presents a promising lead for further development (Nagaraju, Reddy, Padmaja, & Ugale, 2020).

Antibacterial and Antifungal Activity

Pyrimidine derivatives have been evaluated for their in vitro antibacterial and antifungal activities, showing significant efficacy against various pathogens. This suggests their potential utility in developing new antimicrobial agents, offering a basis for the synthesis of novel therapeutic agents to combat microbial infections (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).

Potential in Cognitive Impairment Treatment

Research into phosphodiesterase 1 (PDE1) inhibitors has identified compounds with significant inhibitory potency, showing promise for the treatment of cognitive deficits associated with various neurological and psychiatric disorders. These findings open avenues for the development of novel therapeutics aimed at improving cognitive function (Li et al., 2016).

Future Directions

The aim of the study on pyrimido[4,5-d]pyrimidines is to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date . This survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

Biochemical Analysis

Biochemical Properties

Similar compounds, such as pyrazolo[3,4-d]pyrimidines, have been found to interact with various enzymes and proteins .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Benzyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one at different dosages in animal models have not been extensively studied. Similar compounds have been examined for their effects at different dosages, including any threshold effects and any toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors .

Transport and Distribution

Similar compounds have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .

Subcellular Localization

Similar compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Properties

IUPAC Name

3-benzyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-16(15-9-5-2-6-10-15)12-23-13-20-18-17(19(23)26)21-22-24(18)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJUCUOCBRZUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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